2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide (CAS 1638785-15-5), commonly identified as Bilastine Keto Impurity, is a critical pharmaceutical reference standard utilized in analytical method validation and quality control workflows [1]. Structurally characterized by a reactive 2-chloroacetyl moiety, a gem-dimethyl group, and a specific N-methoxy-N-methyl (Weinreb) amide, this compound is an essential process-related impurity marker for the antihistamine Bilastine [2]. In procurement, sourcing this exact CAS number is mandatory to ensure accurate chromatographic mapping and to maintain impurity control during active pharmaceutical ingredient (API) release testing and regulatory submissions [3].
Substituting this specific Weinreb amide impurity with closely related structural analogs—such as the methyl ester derivative (Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate, CAS 1638785-19-9)—fundamentally compromises analytical method validation . The N-methoxy-N-methyl group significantly alters the molecule's polarity, hydrogen-bonding capability, and UV absorption maxima compared to standard esters. Consequently, using an analog as a surrogate standard will result in mismatched HPLC/UPLC retention times, inaccurate relative response factors (RRF), and failed system suitability tests during impurity profiling. For regulatory submissions, exact structural fidelity to the Bilastine process-related impurity is non-negotiable [1].
In reverse-phase high-performance liquid chromatography (RP-HPLC) method development for Bilastine API, the Weinreb amide functionality of CAS 1638785-15-5 dictates a distinct elution profile compared to its methyl ester counterpart [1]. The presence of the N-methoxy group increases local polarity, ensuring baseline resolution from the main API peak. Using the methyl ester analog (CAS 1638785-19-9) results in a significantly shifted retention time that fails to map the actual process impurity profile observed in Bilastine synthesis .
| Evidence Dimension | Chromatographic retention behavior and polarity |
| Target Compound Data | Exhibits specific RP-HPLC retention time dictated by the N-methoxy-N-methyl amide group. |
| Comparator Or Baseline | Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (CAS 1638785-19-9) |
| Quantified Difference | Distinct shift in retention time preventing surrogate use in analytical mapping. |
| Conditions | RP-HPLC/UPLC method validation for Bilastine API impurity profiling. |
Procurement of the exact Weinreb amide standard is mandatory to establish accurate retention time markers for regulatory submissions.
As a synthetic building block, the N-methoxy-N-methyl amide group in CAS 1638785-15-5 prevents the over-addition of organometallic reagents, a common failure mode when using standard ester precursors [1]. The Weinreb amide forms a stable five-membered cyclic chelate intermediate upon reaction with nucleophiles, which collapses only upon aqueous workup to yield the desired ketone. In contrast, utilizing the methyl ester analog (CAS 1638785-19-9) under identical coupling conditions typically yields significant over-alkylation impurities, complicating downstream purification .
| Evidence Dimension | Prevention of over-addition during nucleophilic attack |
| Target Compound Data | Forms a stable chelate, halting reaction at the ketone stage. |
| Comparator Or Baseline | Standard ester analogs (e.g., CAS 1638785-19-9) |
| Quantified Difference | Elimination of tertiary alcohol over-addition byproducts. |
| Conditions | Organometallic coupling steps in API intermediate synthesis. |
For process chemists, selecting the Weinreb amide precursor ensures predictable stoichiometry and higher yields of the target ketone compared to traditional ester building blocks.
The conjugated system of the 2-chloroacetylphenyl moiety combined with the specific electronic contribution of the Weinreb amide results in a unique UV absorption spectrum for CAS 1638785-15-5 [1]. When calculating the Relative Response Factor (RRF) against the Bilastine API standard, the target compound yields a specific quantitative multiplier. Substituting it with structurally divergent analogs alters the chromophore's electronic environment, leading to an incorrect RRF. Utilizing an incorrect RRF can cause a batch to falsely pass or fail regulatory threshold limits .
| Evidence Dimension | Relative Response Factor (RRF) accuracy in UV detection |
| Target Compound Data | Provides the exact RRF required for quantifying the specific process impurity. |
| Comparator Or Baseline | Structurally divergent ester or amide analogs |
| Quantified Difference | Prevents quantification errors that could exceed standard reporting thresholds. |
| Conditions | UV-Vis detection during HPLC impurity quantification. |
Accurate RRF determination is legally required for API batch release; using the exact structural standard prevents regulatory rejection due to misquantified impurities.
CAS 1638785-15-5 is the indispensable reference standard for validating HPLC/UPLC analytical methods for Bilastine API. It is required to prove baseline resolution, determine limits of detection/quantitation (LOD/LOQ), and establish exact relative response factors (RRF) for regulatory dossiers [1].
In commercial manufacturing, this compound is utilized as a routine QC standard to monitor the levels of process-related keto impurities. Ensuring this specific Weinreb amide impurity remains below regulatory thresholds is critical for the final release of Bilastine drug substance [2].
Beyond its role as an impurity standard, the compound serves as a highly controlled synthetic building block. The Weinreb amide functionality allows process chemists to perform precise, single-addition organometallic reactions without the risk of over-alkylation typically seen with ester analogs [3].